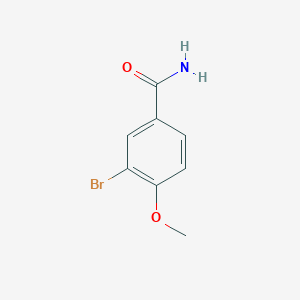

3-Bromo-4-methoxybenzamide

説明

Contextual Significance of Halogenated Benzamides in Organic Synthesis and Medicinal Chemistry Scaffolds

Halogenated benzamides are a class of organic compounds that feature a benzamide (B126) core structure substituted with one or more halogen atoms. The benzamide framework itself is a prevalent feature in many biologically relevant molecules. rsc.org The introduction of halogens, such as bromine, chlorine, or fluorine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net This makes halogenation a common and effective strategy in medicinal chemistry for optimizing lead compounds into potential drug candidates. researchgate.net

In organic synthesis, the carbon-halogen bond in these compounds provides a reactive handle for a variety of transformations. rsc.orgrsc.org Recent advancements have seen the development of novel methods, such as visible-light-induced photoredox catalysis, to activate these strong carbon-halide bonds under mild conditions. rsc.orgrsc.org This allows for diverse chemical modifications, including the formation of enamides, isoindolinones, and biaryls, further expanding the synthetic utility of halogenated benzamides. rsc.orgrsc.org Consequently, these scaffolds are invaluable for creating diverse molecular libraries for drug discovery and for synthesizing complex natural products. mdpi.com

Overview of Research Trajectories Involving 3-Bromo-4-methoxybenzamide

This compound is primarily utilized as a crucial intermediate in the synthesis of more complex molecules. Its structure, featuring a bromine atom and a methoxy (B1213986) group on the benzene (B151609) ring, offers specific sites for chemical modification.

A significant research trajectory for this compound is its use in the preparation of key pharmaceutical intermediates. For instance, it is a starting material in a synthetic route for a key intermediate of Finerenone, a non-steroidal mineralocorticoid receptor antagonist. wipo.int The process involves the dehydration of this compound to 4-bromo-3-methoxybenzonitrile, which is then converted to the target aldehyde. wipo.int

The compound also serves as a precursor for other valuable chemical entities. It can be synthesized from its corresponding acid, 3-Bromo-4-methoxybenzoic acid. biosynth.com Furthermore, its related aldehyde, 3-Bromo-4-methoxybenzaldehyde (B45424), is employed in the synthesis of various compounds, including β-hydroxy-α-amino acid derivatives and substituted benzothiazoles. chemicalbook.com The presence of the bromo and methoxy groups makes derivatives of this compound subjects of interest for their potential biological activities, which are often explored in the development of new therapeutic agents. smolecule.com

Scope and Objectives of the Comprehensive Academic Review on this compound

This academic review aims to provide a focused and detailed examination of this compound. The primary objective is to consolidate the existing scientific knowledge regarding its chemical properties and its role as a synthetic intermediate. The review will systematically present its structural and physicochemical data. It will further explore its documented applications in synthetic chemistry, particularly in the creation of pharmaceutical precursors and other complex organic molecules. By focusing exclusively on the chemical and synthetic aspects of this compound, this review intends to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and pharmaceutical sciences.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 200956-55-4 | molbase.comscbt.comchemsrc.comchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C8H8BrNO2 | scbt.com |

| Molecular Weight | 230.06 g/mol | scbt.com |

| Density | 1.551 g/cm³ | molbase.comchemsrc.com |

| Boiling Point | 303.1°C at 760 mmHg | molbase.com |

| Flash Point | 137.1°C | molbase.comchemsrc.com |

| Refractive Index | 1.582 | molbase.com |

| Vapor Pressure | 0.000951 mmHg at 25°C | molbase.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWVUCRHAURJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596203 | |

| Record name | 3-Bromo-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200956-55-4 | |

| Record name | 3-Bromo-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 4 Methoxybenzamide and Its Derivatives

Regioselective Bromination Approaches to Methoxybenzamides

The key challenge in synthesizing 3-Bromo-4-methoxybenzamide from its non-brominated precursor, 4-methoxybenzamide (B147235), is the regioselective introduction of the bromine atom at the C-3 position. The methoxy (B1213986) group (-OCH₃) is an activating, ortho-, para-directing group, while the benzamide (B126) group (-CONH₂) is a deactivating, meta-directing group. The powerful directing effect of the methoxy group dominates, guiding the electrophilic substitution. With the para position (C-4) occupied by the methoxy group's point of attachment, electrophilic attack is directed to the ortho positions (C-3 and C-5).

Direct electrophilic aromatic substitution is the most common method for preparing aryl bromides. nih.gov This involves treating the aromatic substrate with a brominating agent, often in the presence of a catalyst or specific solvent system to control the reaction's selectivity and rate.

A common and effective reagent for the selective bromination of activated aromatic compounds is N-Bromosuccinimide (NBS). organic-chemistry.orgresearchgate.net It serves as a convenient source of electrophilic bromine (Br⁺) and is often preferred over molecular bromine (Br₂) due to its solid nature and milder reaction conditions. jalsnet.comorganic-chemistry.org For electron-rich aromatic compounds like anisole (B1667542) derivatives, NBS can provide high yields. wikipedia.org The choice of solvent can significantly influence the regioselectivity; for instance, using dimethylformamide (DMF) as a solvent with NBS often yields high levels of para-selectivity. wikipedia.org However, in a substrate like 4-methoxybenzamide where the para position relative to the methoxy group is blocked, bromination occurs at the ortho position.

Elemental sulfur (S₈) has been shown to mediate aromatic halogenations using N-halosuccinimides, effectively halogenating less-reactive aromatic compounds as well, such as ester- and nitro-substituted anisole derivatives. organic-chemistry.orgorganic-chemistry.org Other systems involve using ammonium (B1175870) bromide as the bromine source with an oxidant like Oxone in solvents such as methanol (B129727) or water, which can proceed at ambient temperature without a catalyst. organic-chemistry.org

| Reagent System | Catalyst/Solvent | Typical Conditions | Key Features |

| N-Bromosuccinimide (NBS) | Acetonitrile or DMF | Room temperature | High regioselectivity for activated rings. researchgate.net |

| NBS / H₂SO₄ | Concentrated H₂SO₄ | Mild conditions | Effective for moderately deactivated arenes. organic-chemistry.org |

| Br₂ / FeBr₃ | Dichloromethane (B109758) | 0 °C to room temp. | Classic electrophilic bromination, catalyst required. youtube.com |

| NH₄Br / Oxone | Methanol / Water | Ambient temperature | Catalyst-free, good yields. organic-chemistry.org |

| NBS / Elemental Sulfur (S₈) | Not specified | Not specified | Mediates halogenation of less-reactive systems. organic-chemistry.orgorganic-chemistry.org |

This table provides an overview of common direct bromination systems and their general characteristics.

Indirect methods involve synthesizing a precursor molecule where a different functional group occupies the target position (C-3), which is then chemically converted into a bromine atom. This multi-step approach can be advantageous when direct bromination yields poor selectivity or is incompatible with other functional groups in the molecule.

One of the most established indirect halogenation routes is the Sandmeyer reaction. organic-chemistry.org This process begins with the nitration of the starting material, 4-methoxybenzoic acid or its amide, to introduce a nitro group at the C-3 position. The nitro group is then reduced to an amino group (-NH₂), forming 3-amino-4-methoxybenzamide. The resulting aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) bromide (CuBr) solution, which displaces the diazonium group with a bromine atom, yielding the desired this compound. While effective, this route involves multiple steps and the handling of potentially unstable diazonium intermediates.

Amide Bond Formation Routes to this compound

The formation of the amide bond is a fundamental transformation in organic chemistry. tandfonline.com For this compound, this can be achieved either by starting with the corresponding carboxylic acid (3-bromo-4-methoxybenzoic acid) and forming the amide, or by starting with the corresponding nitrile and converting it to the amide.

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. chemistrysteps.com Therefore, the carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic.

Acid Chloride Method: A traditional and highly effective method involves converting the carboxylic acid (3-bromo-4-methoxybenzoic acid) into a more reactive acyl chloride. This is commonly done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-bromo-4-methoxybenzoyl chloride is a highly reactive intermediate that readily reacts with ammonia (B1221849) or an ammonia equivalent to form the amide bond with high yield.

Carbodiimide (B86325) Coupling: Carbodiimides are widely used coupling reagents that facilitate amide bond formation under milder conditions than the acid chloride route. wikipedia.orghepatochem.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common. chemistrysteps.compeptide.com The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.orgpeptide.com This intermediate is then attacked by the amine (ammonia in this case) to form the amide product and a urea (B33335) byproduct. peptide.com To improve yields and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com EDC is particularly useful because its urea byproduct is water-soluble, simplifying purification through aqueous extraction. peptide.compeptide.com

| Activation Method | Reagent(s) | Byproduct | Advantages | Disadvantages |

| Acid Chloride | SOCl₂, (COCl)₂ | SO₂, HCl, CO, CO₂ | High reactivity, high yield. | Harsh conditions, generation of corrosive gases. hepatochem.com |

| Carbodiimide (DCC) | DCC, HOBt | Dicyclohexylurea (DCU) | Mild conditions, widely used. peptide.com | DCU is insoluble and requires filtration. wikipedia.orgpeptide.com |

| Carbodiimide (EDC) | EDC, HOBt | Water-soluble urea | Mild conditions, easy purification. peptide.compeptide.com | More expensive than DCC. |

| Mixed Anhydride | e.g., Isobutyl chloroformate | CO₂, Isobutanol | High reactivity, good for sterically hindered substrates. | Requires low temperatures to avoid side reactions. |

This table compares common methods for activating carboxylic acids for amidation.

An alternative pathway to the amide involves the partial hydrolysis of a nitrile precursor, 3-bromo-4-methoxybenzonitrile. The hydrolysis of nitriles can be catalyzed by either acid or base. chemguide.co.uklumenlearning.com The reaction proceeds through the formation of an amide intermediate, which can then be further hydrolyzed to a carboxylic acid under harsher conditions. chemistrysteps.com

Therefore, to isolate the amide, the reaction must be carefully controlled using mild conditions. chemistrysteps.com For example, partial hydrolysis can sometimes be achieved using a base like sodium hydroxide (B78521) (NaOH) with careful monitoring and mild heating. commonorganicchemistry.com A particularly mild method involves using an alkaline solution of hydrogen peroxide (H₂O₂), which can selectively convert the nitrile to the primary amide with good yields, minimizing the formation of the carboxylic acid byproduct. commonorganicchemistry.comlibretexts.org

Green Chemistry Principles and Sustainable Synthesis Pathways for this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com This is highly relevant to the synthesis of halogenated aromatic compounds, which traditionally can involve hazardous reagents and solvents. taylorfrancis.comscience.gov

For the bromination step , greener approaches focus on replacing molecular bromine and chlorinated solvents. jalsnet.com One strategy is oxidative bromination, which uses a safer bromide salt (like HBr or NaBr) in combination with an environmentally benign oxidant such as hydrogen peroxide (H₂O₂). rsc.org This system generates water as the only byproduct. rsc.org Another approach is the use of solid-supported reagents or catalysts, such as zeolites, which can enhance selectivity and be easily recovered and reused, minimizing waste. researchgate.net Performing reactions in greener solvents like water or under solvent-free conditions further enhances the sustainability of the process. jalsnet.comresearchgate.net

For amide bond formation , green methodologies seek to avoid the use of stoichiometric activating agents (like carbodiimides or thionyl chloride) that generate significant waste. Catalytic direct amidation, where a carboxylic acid and an amine are directly condensed with the removal of water, is a highly atom-economical alternative. Boric acid has been described as a simple, inexpensive, and effective catalyst for such direct amidations. sciepub.com Other approaches include solvent-free reactions, for example, using vinyl esters as acyl donors at room temperature without any catalyst, which offers a clean and ecocompatible pathway to amides. tandfonline.com These methods reduce waste, avoid hazardous reagents, and often simplify purification procedures. tandfonline.comyoutube.com

Solvent-Free and Aqueous Medium Approaches

In the quest for greener chemical processes, the reduction or elimination of volatile organic solvents is a paramount goal. Solvent-free and aqueous-based synthetic routes offer significant environmental benefits by minimizing pollution and reducing operational hazards.

One notable solvent-free approach involves the synthesis of a direct precursor, 3-bromo-4-methoxybenzaldehyde (B45424). This method utilizes the bromination of 4-methoxybenzaldehyde (B44291) with 1,3-di-n-butylimidazolium tribromide, an ionic liquid that acts as both the solvent and the brominating agent. sigmaaldrich.com This technique circumvents the need for traditional, often hazardous, organic solvents.

While direct solvent-free synthesis of this compound is not extensively documented, the principles of green chemistry are being applied to analogous transformations. For instance, the synthesis of 3-bromobenzoic acid has been successfully achieved under solvent- and catalyst-free conditions using sonication. This method, which relies on ultrasonic waves to promote the reaction, demonstrates the potential for developing similar clean synthetic pathways for this compound.

Aqueous-based syntheses are also gaining traction. A patented method describes the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction for the amination of aryl bromides in an aqueous micellar medium. rsc.org Specifically, the reaction of 3-bromotoluene (B146084) with 4-methoxybenzamide was successfully carried out in the presence of a surfactant, TPGS-750-M, which forms micelles in water and facilitates the reaction. rsc.org This approach highlights the feasibility of adapting such aqueous catalytic systems for the synthesis of this compound.

Table 1: Comparison of Solvent-Free and Aqueous Synthesis Approaches

| Approach | Key Features | Example Compound | Reagents/Conditions | Advantages |

|---|---|---|---|---|

| Solvent-Free | Utilizes reactants as the reaction medium or employs ionic liquids. | 3-bromo-4-methoxybenzaldehyde | 4-methoxybenzaldehyde, 1,3-di-n-butylimidazolium tribromide | Reduced solvent waste, potential for easier product isolation. sigmaaldrich.com |

| Aqueous Medium | Employs water as the primary solvent, often with surfactants. | N-(m-tolyl)-4-methoxybenzamide | 3-bromotoluene, 4-methoxybenzamide, Palladium catalyst, TPGS-750-M | Environmentally benign solvent, improved safety. rsc.org |

Catalytic and Biocatalytic Synthesis Pathways for Enhanced Efficiency

Catalytic methods, including those employing enzymes (biocatalysis), are at the forefront of efficient and selective chemical synthesis. These approaches often lead to higher yields, milder reaction conditions, and reduced byproduct formation compared to stoichiometric reactions.

Catalytic Synthesis: The direct amidation of carboxylic acids with amines represents an atom-economical route to amides. Various catalysts have been developed for this transformation. For instance, a solid-supported arylboronic acid has been shown to be an effective heterogeneous catalyst for the direct amidation of a range of carboxylic acids and amines. durham.ac.uk This type of catalyst offers the advantage of easy recovery and reuse. The reaction between 4-bromobenzoic acid and benzylamine (B48309), catalyzed by a polymer-supported arylboronic acid, demonstrates the applicability of this methodology to brominated benzoic acids, suggesting a viable route to this compound from 3-bromo-4-methoxybenzoic acid. durham.ac.uk

Biocatalytic Synthesis: Enzymes offer unparalleled selectivity and operate under mild, environmentally friendly conditions. For the synthesis of amides, lipases and nitrile hydratases are particularly relevant.

Lipases: These enzymes can catalyze the formation of amide bonds, typically through the aminolysis of esters or acids. acs.org Lipase-catalyzed synthesis has been successfully employed for the production of various amides, often with high chemoselectivity and enantioselectivity. rsc.org For example, Candida antarctica lipase (B570770) B (CALB) is a widely used and efficient catalyst for amide synthesis. nih.govacs.org The application of lipases to the synthesis of this compound could proceed via the reaction of 3-bromo-4-methoxybenzoic acid or its corresponding ester with an ammonia source.

Nitrile Hydratases (NHases): These metalloenzymes catalyze the hydration of nitriles to the corresponding amides with high efficiency and selectivity. nih.govresearchgate.net The industrial production of acrylamide (B121943) and nicotinamide (B372718) utilizes nitrile hydratase technology, showcasing its scalability. researchgate.net A potential biocatalytic route to this compound would involve the enzymatic hydration of 3-bromo-4-methoxybenzonitrile. The substrate scope of nitrile hydratases is broad, and various aromatic nitriles have been shown to be successfully converted to their corresponding amides. csir.co.za

Table 2: Overview of Catalytic and Biocatalytic Pathways

| Pathway | Catalyst Type | Key Precursor | General Reaction | Advantages |

|---|---|---|---|---|

| Catalytic Amidation | Solid-supported arylboronic acid | 3-bromo-4-methoxybenzoic acid | Direct reaction with an amine source | Catalyst recyclability, broad substrate scope. durham.ac.uk |

| Lipase-Catalyzed Synthesis | Lipase (e.g., CALB) | 3-bromo-4-methoxybenzoic acid or its ester | Aminolysis with an ammonia source | High selectivity, mild reaction conditions, green solvent compatibility. acs.orgrsc.org |

| Nitrile Hydratase-Catalyzed Synthesis | Nitrile Hydratase | 3-bromo-4-methoxybenzonitrile | Hydration of the nitrile group | High efficiency, atom economy, proven industrial scalability. nih.govresearchgate.net |

Chemoenzymatic Synthesis of this compound Precursors

Chemoenzymatic synthesis combines the best of both worlds: the versatility of chemical reactions and the high selectivity of biocatalysis. This approach is particularly useful for the synthesis of chiral compounds or for transformations where traditional chemical methods lack selectivity.

While specific chemoenzymatic routes to this compound precursors are not extensively detailed in the literature, the principles can be applied. For example, a potential chemoenzymatic strategy for the synthesis of 3-bromo-4-methoxybenzaldehyde could involve the enzymatic resolution of a racemic precursor, followed by chemical modification.

Another plausible application would be in the synthesis of 3-bromo-4-methoxybenzoic acid. A chemical bromination of a suitable methoxy-substituted benzoic acid precursor could be followed by an enzymatic step to introduce or modify another functional group with high stereoselectivity if required for a downstream application. The combination of chemical synthesis to construct the core aromatic ring and an enzymatic step for a selective transformation represents a powerful strategy.

Optimization of Reaction Conditions and Process Development for Scale-Up Considerations

The transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction conditions and consideration of various process development factors. The goal is to ensure a safe, robust, cost-effective, and environmentally sustainable manufacturing process. pharmafeatures.comlabmanager.com

Optimization of Reaction Conditions: For any of the synthetic methods discussed, optimization is crucial. This involves systematically varying parameters such as temperature, pressure, catalyst loading, substrate concentration, and reaction time to maximize yield and purity while minimizing reaction time and energy consumption. researchgate.net Design of Experiments (DoE) is a powerful statistical tool often employed in this phase to efficiently explore the reaction parameter space.

Process Development and Scale-Up: Several key factors must be addressed during the scale-up of a chemical synthesis: pharmaguideline.comiptsalipur.org

Raw Material Sourcing and Quality: Ensuring a reliable supply of high-quality starting materials is essential for consistent production.

Heat Transfer and Mixing: Reactions that are easily controlled in small laboratory flasks can become problematic on a large scale due to changes in the surface-area-to-volume ratio, which affects heat transfer. Efficient mixing is also critical to ensure uniform reaction conditions.

Product Isolation and Purification: The method of product isolation (e.g., crystallization, extraction, distillation) must be scalable and efficient. The choice of solvents and the development of robust purification protocols are critical for achieving the desired product purity.

Safety and Environmental Considerations: A thorough hazard assessment of all chemicals and reaction steps is necessary. This includes evaluating potential exotherms, managing hazardous reagents, and developing effective waste treatment strategies.

Regulatory Compliance: For pharmaceutical intermediates, the synthesis must be conducted in accordance with Good Manufacturing Practices (GMP) to ensure product quality and consistency. pharmafeatures.com

Table 3: Key Considerations for Scale-Up of this compound Synthesis

| Consideration | Key Aspects | Importance |

|---|---|---|

| Process Chemistry | Selection of the most efficient and robust synthetic route. | Determines the overall yield, cost, and environmental impact of the process. pharmafeatures.com |

| Reaction Engineering | Optimization of reaction parameters (temperature, pressure, mixing). | Ensures consistent product quality and safe operation at a large scale. labmanager.com |

| Downstream Processing | Development of scalable purification methods. | Critical for achieving the required product purity and minimizing waste. |

| Safety and Environment | Hazard analysis and waste management. | Ensures a safe working environment and minimizes the environmental footprint of the process. pharmafeatures.com |

| Quality Control | Implementation of analytical methods for process monitoring. | Guarantees that the final product meets all quality specifications. |

Chemical Transformations and Reactivity Profiles of 3 Bromo 4 Methoxybenzamide

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The presence of the aryl bromide in 3-Bromo-4-methoxybenzamide makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures from simpler precursors.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille Couplings)

Palladium catalysts are exceptionally effective in forming carbon-carbon bonds by coupling aryl halides with various organometallic or unsaturated partners.

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an aryl halide and an organoboron compound, such as a boronic acid or boronic ester. For this compound, this reaction provides a direct route to 3-aryl-4-methoxybenzamide derivatives. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, and requires a base to facilitate the transmetalation step.

| Catalyst System | Boronic Acid/Ester | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 90 | >90 |

| Pd(dppf)Cl₂ | 4-Methylphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 100 | 85-95 |

| Pd(OAc)₂ / SPhos | Naphthalene-2-boronic acid | K₃PO₄ | THF/H₂O | 80 | >90 |

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes. organic-chemistry.orglibretexts.org This reaction is co-catalyzed by palladium and copper complexes and is carried out in the presence of a base, typically an amine, which also serves as the solvent or co-solvent. organic-chemistry.orglibretexts.org This method allows for the introduction of an alkynyl group at the 3-position of the this compound core.

| Catalyst System | Alkyne | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Triethylamine | THF | 65 | 80-90 |

| Pd(OAc)₂ / PPh₃ / CuI | Trimethylsilylacetylene | Diisopropylamine | DMF | 70 | >90 |

| Pd/C / CuI | Propargyl alcohol | K₂CO₃ | Acetonitrile | 80 | 75-85 |

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction provides a means to introduce vinyl groups at the 3-position of the benzamide (B126) ring. wikipedia.orgorganic-chemistry.org The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand to stabilize the catalyst. wikipedia.org

| Catalyst System | Alkene | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ / P(o-tolyl)₃ | Styrene | Triethylamine | DMF | 100 | 70-85 |

| PdCl₂(PPh₃)₂ | n-Butyl acrylate | NaOAc | Acetonitrile | 90 | >90 |

| Pd/C | Acrylonitrile | K₂CO₃ | DMA | 120 | 65-80 |

The Stille coupling utilizes an organotin compound (organostannane) as the coupling partner for the aryl halide. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups and is catalyzed by palladium complexes. wikipedia.orgorganic-chemistry.org It offers another reliable method for creating a C-C bond at the site of the bromine atom.

| Catalyst System | Organostannane | Additive | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | Tributyl(phenyl)stannane | LiCl | Toluene | 110 | 80-90 |

| Pd₂(dba)₃ / P(furyl)₃ | Tributyl(vinyl)stannane | - | THF | 70 | >90 |

| PdCl₂(AsPh₃)₂ | 2-(Tributylstannyl)thiophene | CuI | NMP | 90 | 75-85 |

Copper-Mediated Carbon-Heteroatom (N, O, S) Bond Formation (e.g., Ullmann, Chan-Lam Couplings)

Copper-catalyzed reactions are classical methods for forming bonds between aryl carbons and heteroatoms like nitrogen, oxygen, and sulfur.

The Ullmann condensation is a traditional copper-catalyzed reaction for forming C-N, C-O, and C-S bonds. organic-chemistry.orgnih.gov The reaction typically requires high temperatures and often uses stoichiometric amounts of copper. organic-chemistry.orgnih.gov Modern modifications have been developed that use catalytic amounts of copper along with ligands, allowing for milder reaction conditions. This reaction can be used to couple this compound with amines, alcohols, or thiols.

| Copper Source | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI / L-proline | Aniline (B41778) | K₂CO₃ | DMSO | 110 | 70-80 |

| Cu₂O / Phenanthroline | Phenol (B47542) | Cs₂CO₃ | Toluene | 120 | 65-75 |

| Cu(I)-thiophene-2-carboxylate | Thiophenol | t-BuOK | Pyridine (B92270) | 130 | 60-70 |

The Chan-Lam coupling is a more recent, versatile copper-catalyzed method for forming C-N and C-O bonds using boronic acids as the aryl source. While typically used to arylate N-H or O-H containing compounds, variations where the aryl halide is the substrate are also known, often under conditions similar to the Ullmann reaction. It represents a milder alternative to the traditional Ullmann coupling.

Buchwald-Hartwig Amination and Related C-N Bond Forming Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most powerful and general methods for the synthesis of arylamines from aryl halides. wikipedia.org This reaction is highly efficient for coupling this compound with a wide variety of primary and secondary amines, including anilines, alkylamines, and N-heterocycles, under relatively mild conditions. wikipedia.org The choice of phosphine ligand is crucial for the success of the reaction. wikipedia.org

| Catalyst System | Amine | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ / BINAP | Morpholine | NaOt-Bu | Toluene | 100 | >95 |

| Pd(OAc)₂ / XPhos | Aniline | K₃PO₄ | 1,4-Dioxane | 90 | 90-98 |

| [Pd(allyl)Cl]₂ / t-BuXPhos | Benzylamine (B48309) | Cs₂CO₃ | THF | 80 | >90 |

Reactions at the Amide Functionality

The primary amide group of this compound is also amenable to various chemical modifications, providing pathways to a range of other functionalized molecules.

N-Substitution Reactions for Amide Derivatives Synthesis

The nitrogen atom of the primary amide can be alkylated or acylated to produce secondary or tertiary amides. Direct N-alkylation of primary amides can be challenging but can be achieved under specific conditions, for example, using a strong base to deprotonate the amide followed by reaction with an alkyl halide.

| Reagent | Base | Solvent | Product Type |

| Methyl iodide | NaH | DMF | N-Methylbenzamide |

| Benzyl bromide | K₂CO₃ | Acetonitrile | N-Benzylbenzamide |

| Acetic anhydride | Pyridine | CH₂Cl₂ | N-Acetylbenzamide |

Alternatively, N-substituted derivatives can be synthesized by first converting the corresponding benzoic acid (3-bromo-4-methoxybenzoic acid) to an acid chloride, which then readily reacts with a primary or secondary amine to form the desired amide.

Reduction of the Amide Group to Amines

The amide functionality can be reduced to an amine group, transforming this compound into (3-bromo-4-methoxyphenyl)methanamine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reagent can be critical to avoid reduction of other functional groups.

| Reducing Agent | Solvent | Temperature | Product |

| LiAlH₄ | THF | Reflux | (3-bromo-4-methoxyphenyl)methanamine |

| BH₃·THF | THF | Reflux | (3-bromo-4-methoxyphenyl)methanamine |

This reduction provides access to benzylamine derivatives, which are themselves important intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Hydrolysis and Transamidation Reactions

Hydrolysis: The amide functional group in this compound can undergo hydrolysis to yield 3-bromo-4-methoxybenzoic acid. This reaction can be catalyzed by either acid or base.

Transamidation: This process involves the exchange of the amino group of the amide with another amine. Transamidation reactions are typically challenging due to the low reactivity of the amide bond. However, they can be facilitated by catalysts or by using highly reactive amine nucleophiles. For aromatic amides, methods have been developed using metal catalysts or strong bases at elevated temperatures. Catalyst-free protocols have also been reported for the transamidation of weakly nucleophilic aromatic amines with certain formamide (B127407) derivatives, highlighting the potential for such transformations under specific conditions. These reactions provide a pathway to synthesize a variety of N-substituted benzamides from a primary amide precursor like this compound.

Table 1: General Conditions for Amide Transformations

| Transformation | Reagents/Catalysts | Conditions | Product |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ / H₂O | Heat | Carboxylic Acid |

| Basic Hydrolysis | NaOH / H₂O | Heat | Carboxylate Salt |

| Transamidation | Amine, Catalyst (e.g., Fe(III) salts, L-proline) | Heat, Solvent-free or in high-boiling solvent | N-substituted Amide |

Modifications of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) on the aromatic ring is a key feature of this compound, and its modification, primarily through cleavage of the ether linkage, is a significant transformation.

O-demethylation converts the methoxy group into a hydroxyl group, yielding 3-bromo-4-hydroxybenzamide. This transformation is crucial for synthesizing various derivatives and is typically achieved using strong Lewis acids or Brønsted acids.

Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for the cleavage of aryl methyl ethers. commonorganicchemistry.com BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, facilitating the nucleophilic attack of a bromide ion on the methyl group. chem-station.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures (e.g., -78 °C to room temperature) to control its high reactivity. commonorganicchemistry.com

Hydrobromic Acid (HBr): Concentrated hydrobromic acid is a classic reagent for cleaving ethers. commonorganicchemistry.com The reaction involves protonation of the ether oxygen followed by an Sₙ2 attack by the bromide ion on the methyl group. chem-station.com This method often requires harsh conditions, such as heating at high temperatures (e.g., 100-130 °C), sometimes in the presence of acetic acid as a solvent. chem-station.comcommonorganicchemistry.com

Other Lewis Acids: Aluminum chloride (AlCl₃) can also be used for O-demethylation. While its reactivity is lower than that of BBr₃, it can effect ether cleavage, often requiring heating in solvents like dichloromethane or acetonitrile. chem-station.com

The cleavage of the aryl-O-CH₃ bond is the primary transformation for the methoxy group. The strategies discussed above (BBr₃, HBr) are the most common methods for this purpose. The reaction results in the formation of a phenol (3-bromo-4-hydroxybenzamide) and methyl bromide. The choice of reagent depends on the presence of other functional groups in the molecule and the desired reaction conditions. For instance, BBr₃ is often preferred for its milder temperature requirements compared to HBr. commonorganicchemistry.comcommonorganicchemistry.com

Table 2: Common Reagents for O-Demethylation of Aryl Methyl Ethers

| Reagent | Typical Solvent | Typical Temperature | Key Features |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to Room Temp | High reactivity, mild temperature conditions. commonorganicchemistry.com |

| Hydrobromic Acid (HBr) | Acetic Acid / Water | 100-130 °C | Strong Brønsted acid, requires high temperatures. chem-station.comcommonorganicchemistry.com |

| Aluminum Chloride (AlCl₃) | Dichloromethane, Acetonitrile | Heating Required | Milder Lewis acid compared to BBr₃. chem-station.com |

| Alkyl Thiols (e.g., 1-dodecanethiol) | NMP, DMSO | ~130 °C | Nucleophilic demethylation, avoids strong acids. chem-station.com |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Further substitution on the benzene ring of this compound is directed by the existing substituents. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. The amide group (-CONH₂) is a deactivating group and a meta-director. The bromine atom is a deactivating group but is also an ortho, para-director.

The combined influence of these groups dictates the position of incoming electrophiles. The powerful ortho, para-directing effect of the methoxy group is expected to dominate. The positions ortho to the methoxy group are C3 and C5. The C3 position is already occupied by bromine. Therefore, the most likely position for electrophilic attack is the C5 position, which is ortho to the methoxy group and meta to the amide group.

Common electrophilic aromatic substitution reactions include nitration and halogenation. For example, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to yield 3-bromo-4-methoxy-5-nitrobenzamide. jove.com Similarly, halogenation would introduce another halogen atom at the C5 position.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Reagents | Predicted Major Product |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 3-Bromo-4-methoxy-5-nitrobenzamide |

| Bromination | Br⁺ | Br₂, FeBr₃ | 3,5-Dibromo-4-methoxybenzamide |

| Chlorination | Cl⁺ | Cl₂, AlCl₃ | 3-Bromo-5-chloro-4-methoxybenzamide |

Nucleophilic Aromatic Substitution (SNAr) Pathways of Related Halogenated Analogs

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group (like a halogen). sigmaaldrich.com In this compound, the substituents (methoxy and amide) are not sufficiently electron-withdrawing to activate the ring for SNAr at the C3 position where the bromine is located. The methoxy group is strongly electron-donating, which deactivates the ring towards nucleophilic attack.

However, in related analogs where a strong EWG, such as a nitro group, is present, SNAr can occur. For instance, in a compound like 3,4-dihalonitrobenzene, a nucleophile like sodium methoxide (B1231860) will preferentially displace the halogen that is para to the strongly activating nitro group. quizlet.com The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The rate of reaction is also dependent on the nature of the leaving group, with fluoride (B91410) being the most readily displaced halogen in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon it is attached to. bldpharm.com

Therefore, for an SNAr reaction to be feasible on a this compound scaffold, the introduction of a potent EWG, such as a nitro group at the C5 position, would be necessary to activate the C3 position for nucleophilic attack.

Metalation Reactions and Formation of Organometallic Intermediates

Grignard Reagents: The bromine atom in this compound can potentially be converted into a Grignard reagent by reacting with magnesium metal in an ether solvent. mnstate.edu This would form an organomagnesium species, 3-(magnesiobromo)-4-methoxybenzamide. However, the presence of the acidic N-H protons on the primary amide group poses a significant challenge. Grignard reagents are very strong bases and would likely be quenched by deprotonating the amide before any desired reaction with an electrophile could occur. leah4sci.com To circumvent this, the amide group would need to be protected, for example, by converting it to a tertiary amide (e.g., N,N-diethylamide), which lacks acidic protons.

Lithiation: Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. thieme-connect.com In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent (like n-butyllithium or sec-butyllithium) and directs deprotonation to the adjacent ortho position. Both tertiary amide and methoxy groups are effective DMGs. thieme-connect.comnih.gov

For this compound (or more practically, its N,N-dialkyl derivative), the tertiary amide group is a more powerful DMG than the methoxy group. Therefore, treatment with a strong lithium base would likely lead to deprotonation at the C2 position, ortho to the amide. This would generate an aryllithium intermediate that could then be trapped with various electrophiles to introduce a new substituent at the C2 position. This method offers a complementary strategy to electrophilic aromatic substitution for functionalizing the benzene ring.

Stereoselective Transformations Initiated from this compound (if chiral derivatives are formed)

Based on the available scientific literature, there are no specific, documented examples of stereoselective transformations starting from this compound that lead to the formation of chiral derivatives.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4 Methoxybenzamide and Its Congeners

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 3-Bromo-4-methoxybenzamide in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, multi-dimensional techniques are essential for complete and unambiguous assignment.

A combination of two-dimensional (2D) NMR experiments is employed to piece together the molecular puzzle of this compound by establishing through-bond and through-space correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the aromatic protons H-5 and H-6, confirming their ortho relationship on the benzene (B151609) ring. The absence of further correlations for the other aromatic proton, H-2, would confirm its isolated position.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons, providing one-bond ¹H-¹³C correlations. researchgate.net It is a crucial step for assigning carbon signals. For instance, the proton signal for H-2 would show a correlation to the carbon signal for C-2, H-5 to C-5, H-6 to C-6, and the methoxy (B1213986) protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range connectivity, showing correlations between protons and carbons over two to four bonds. sdsu.edu This technique allows for the assembly of the entire molecular framework. For example, the isolated aromatic proton H-2 would show correlations to the carbonyl carbon (C=O), C-6, and C-4, definitively placing it between the amide and bromo substituents. The amide protons (-NH₂) would show correlations to the carbonyl carbon and the aromatic carbons C-2 and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity (typically <5 Å), providing information about the molecule's three-dimensional conformation. researchgate.net In the context of this compound, a NOESY spectrum could reveal correlations between the amide protons and the aromatic proton at the H-2 position, and between the methoxy protons and the aromatic proton at the H-5 position, confirming their spatial arrangement.

The combined data from these experiments allow for the complete and unequivocal assignment of all proton and carbon signals in the molecule.

| Proton (¹H) | COSY (¹H) Correlations | HSQC (¹³C) Correlation | Key HMBC (¹³C) Correlations | Key NOESY (¹H) Correlations |

|---|---|---|---|---|

| H-2 | None | C-2 | C=O, C-1, C-3, C-6 | NH₂ |

| H-5 | H-6 | C-5 | C-1, C-3, C-4 | H-6, OCH₃ |

| H-6 | H-5 | C-6 | C=O, C-1, C-2, C-4 | H-5, NH₂ |

| NH₂ | None | N/A | C=O, C-1, C-2, C-6 | H-2, H-6 |

| OCH₃ | None | OCH₃ | C-4 | H-5 |

While solution-state NMR provides data on molecules in a dynamic, averaged state, solid-state NMR (ssNMR) offers atomic-level insights into the structure of materials in their solid form, including crystalline polymorphs and amorphous states. ox.ac.uk Different crystalline forms (polymorphs) of a compound can exhibit distinct physical properties, and ssNMR is a powerful, non-destructive technique to characterize them.

In ssNMR, spectral lines are broader than in solution due to anisotropic interactions. Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are used to enhance resolution and sensitivity. For this compound, ¹³C CP/MAS experiments would provide a distinct spectrum for each polymorph. Differences in the crystal lattice and intermolecular interactions (such as hydrogen bonding involving the amide group) would manifest as variations in the chemical shifts of the carbon atoms. acs.org For instance, the carbonyl carbon and the carbons adjacent to the amide group (C-1, C-2, C-6) would be particularly sensitive to changes in the hydrogen bonding network. By comparing the ssNMR spectra of different batches or preparations, one can identify and characterize the presence of different polymorphs or an amorphous phase.

The carbon-nitrogen bond in amides possesses significant double-bond character, leading to restricted rotation at room temperature. This phenomenon can be studied using dynamic NMR (DNMR) spectroscopy. researchgate.net At low temperatures, the rotation around the C-N bond of this compound would be slow on the NMR timescale, potentially leading to distinct signals for the two amide protons (-NHaHb) and for aromatic protons or carbons on either side of the amide group if the ring itself is not freely rotating.

As the temperature is increased, the rate of rotation increases. This conformational exchange causes the distinct signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged signal at higher temperatures. By analyzing the line shape of the exchanging signals at different temperatures, it is possible to calculate the rate of rotation and the activation energy (ΔG‡) for the rotational barrier. acs.orgnih.gov These studies provide fundamental data on the molecule's conformational dynamics, which are influenced by the electronic effects of the bromo and methoxy substituents on the phenyl ring. acs.org For related benzamides, these rotational barriers are typically in the range of 12-18 kcal/mol. researchgate.net

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, measures the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact mass of the parent ion, which can be used to deduce its unique elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₈H₈BrNO₂. The experimentally measured mass of the protonated molecule [M+H]⁺ would be compared against the calculated theoretical mass. The close agreement between these values provides strong evidence for the assigned elemental composition, distinguishing it from other potential formulas with the same nominal mass.

| Molecular Formula | Adduct | Theoretical Exact Mass (m/z) | Expected Experimental Mass Range (±5 ppm) |

|---|---|---|---|

| C₈H₈BrNO₂ | [M+H]⁺ | 230.98112 / 232.97907 | 230.9800 to 230.9822 / 232.9779 to 232.9802 |

| [M+Na]⁺ | 252.96306 / 254.96101 | 252.9618 to 252.9643 / 254.9597 to 254.9623 | |

| *Note: The presence of bromine results in a characteristic isotopic pattern (⁷⁹Br/⁸¹Br) with two peaks of nearly equal intensity, separated by approximately 2 Da. |

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a compound by fragmenting a selected parent ion and analyzing the resulting daughter ions. nih.gov The fragmentation pattern is highly specific to the molecule's structure and serves as a molecular fingerprint. For this compound, the protonated molecule ([M+H]⁺, m/z 231.0/233.0) would be isolated and subjected to collision-induced dissociation (CID).

The resulting fragmentation pathway would provide irrefutable confirmation of the compound's structure. Key fragmentation events would likely include:

Loss of ammonia (B1221849) (NH₃): Cleavage of the amide group can lead to the loss of ammonia, resulting in a benzoyl cation fragment.

Loss of the amide group (•CONH₂): Homolytic cleavage can result in the loss of the entire amide radical.

Loss of a methyl radical (•CH₃): Fragmentation of the methoxy group can occur via the loss of a methyl radical.

Loss of the bromine atom (•Br): Cleavage of the C-Br bond is a common fragmentation pathway for brominated compounds. youtube.com

By analyzing the masses of these fragment ions, the connectivity of the substituents on the aromatic ring can be confirmed. nih.govresearchgate.net

| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 231.0 / 233.0 | 214.0 / 216.0 | NH₃ (17.03) | 3-Bromo-4-methoxybenzoyl cation |

| 231.0 / 233.0 | 186.9 / 188.9 | CONH₂ (44.02) | 3-Bromo-4-methoxyphenyl cation |

| 214.0 / 216.0 | 185.9 / 187.9 | CO (28.01) | 3-Bromo-4-methoxyphenyl cation |

| 214.0 / 216.0 | 198.9 / 200.9 | CH₃ (15.02) | Cation from loss of methyl from methoxy group |

| 186.9 / 188.9 | 107.0 | Br (79.9) | 4-Methoxyphenyl cation |

Ion Mobility Spectrometry for Conformational Analysis and Isomer Differentiation

Ion Mobility Spectrometry (IMS) has emerged as a powerful analytical technique for the separation and characterization of ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the differentiation of isomers that are indistinguishable by mass alone. For molecules like this compound and its congeners, IMS can offer valuable insights into their gas-phase conformational landscapes.

The separation in IMS is based on the different drift times of ions through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. A more compact conformer will experience fewer collisions with the buffer gas and thus travel faster than a more extended conformer of the same mass-to-charge ratio. This difference in drift time is used to calculate the ion's rotationally averaged collision cross-section (CCS), a key parameter that reflects its three-dimensional structure.

Furthermore, IMS can be used to study the conformational flexibility of this compound. The presence of the methoxy and amide groups allows for rotational freedom, potentially leading to different stable conformers in the gas phase. These conformers, if they have sufficiently different shapes, could be resolved by high-resolution IMS, appearing as separate peaks in the ion mobiligram. Computational modeling can be used in conjunction with experimental IMS data to assign specific structures to the observed mobility peaks. For example, predicted CCS values can be calculated for different theoretical conformers and compared with the experimental values to identify the most likely gas-phase structures.

To provide a tangible, albeit predictive, example, computational methods can estimate the CCS for related compounds. For the closely related molecule, 3-bromo-4-methoxy-N-methylbenzamide, a predicted CCS value has been calculated, as shown in the table below. This value represents a theoretical prediction of the ion's size and shape in the gas phase and serves as an example of the data that would be obtained from an IMS experiment.

| Compound | Adduct | Predicted CCS (Ų) |

|---|---|---|

| 3-bromo-4-methoxy-N-methylbenzamide | [M+H]⁺ | 142.9 |

This predictive capability underscores the potential of IMS in the structural elucidation of this compound and its congeners, offering a means to differentiate isomers and probe their conformational diversity.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on molecular geometry, conformation, and the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. Although a specific single-crystal X-ray diffraction study for this compound is not publicly available, we can infer its likely solid-state characteristics by examining the extensive crystallographic data of its congeners, particularly other substituted benzamides.

Single Crystal X-ray Diffraction for Molecular Geometry, Conformation, and Absolute Configuration

A single-crystal X-ray diffraction analysis of this compound would reveal precise bond lengths, bond angles, and torsion angles. For instance, the geometry of the benzamide (B126) moiety, including the planarity of the amide group and its orientation relative to the aromatic ring, would be accurately determined. The substitution pattern on the benzene ring, with a bromine atom and a methoxy group, would influence the electronic distribution and could lead to subtle distortions in the ring geometry from a perfect hexagon.

The conformation of the methoxy group, specifically the torsion angle of the C(aryl)-O-C(methyl) bond, would be a key feature. This conformation is influenced by both intramolecular steric effects and intermolecular packing forces. In many crystalline benzamides, the amide group is often observed to be nearly coplanar with the aromatic ring to maximize π-conjugation, though significant twisting can occur due to steric hindrance or strong intermolecular interactions.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in benzamide derivatives. mdpi.comnih.gov These different polymorphs can exhibit distinct physical properties. The formation of different polymorphs of this compound would likely be influenced by crystallization conditions such as the choice of solvent and temperature.

Crystal engineering studies on benzamides have shown that the supramolecular assembly is often dominated by robust hydrogen bonding motifs. mdpi.comiucr.org By understanding these predictable interactions, it is possible to design specific crystal packing arrangements. For this compound, the primary amide group is a strong hydrogen bond donor and acceptor, and the methoxy oxygen can also act as a hydrogen bond acceptor. Halogen bonding involving the bromine atom is another potential interaction that could be exploited in the crystal engineering of this compound.

Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State

The solid-state structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds involving the primary amide group. Typically, primary amides form centrosymmetric dimers through N-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set motif. researchgate.net These dimers can then be further linked into chains, sheets, or three-dimensional networks through additional N-H···O interactions.

| Interaction Type | Donor | Acceptor | Typical Motif | Potential Role in this compound |

|---|---|---|---|---|

| Hydrogen Bond | N-H (amide) | O=C (amide) | R²₂(8) dimer, C(4) chain | Primary structural driver, formation of dimers and chains. |

| Hydrogen Bond | C-H (aromatic/methyl) | O=C (amide), O (methoxy) | - | Stabilization of the 3D network. |

| Halogen Bond | C-Br | O=C (amide), O (methoxy), N (amide) | - | Directional interaction influencing packing, potential competition with hydrogen bonding. |

| π-π Stacking | Aromatic Ring | Aromatic Ring | - | Contribution to packing efficiency, especially in layered structures. |

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure of a compound. thermofisher.com The vibrational modes of a molecule are sensitive to its geometry, bonding, and intermolecular interactions. While experimental FT-IR and Raman spectra for this compound are not available in the reviewed literature, a detailed assignment of its vibrational modes can be predicted based on data from closely related congeners and density functional theory (DFT) calculations on similar molecules. ias.ac.inresearchgate.netresearchgate.net

Detailed Vibrational Mode Assignments and Functional Group Identification

The vibrational spectrum of this compound can be divided into several regions corresponding to the characteristic vibrations of its functional groups: the amide group, the substituted benzene ring, and the methoxy group.

Amide Group Vibrations:

N-H Stretching: The primary amide group will exhibit two N-H stretching vibrations, an asymmetric (νₐₛ NH₂) and a symmetric (νₛ NH₂) mode. In the solid state, these bands are typically broad and appear at lower wavenumbers compared to the gas phase due to hydrogen bonding. They are expected in the 3400-3100 cm⁻¹ region.

C=O Stretching (Amide I): This is typically a very strong and sharp band in the IR spectrum, appearing in the range of 1680-1630 cm⁻¹. Its position is sensitive to hydrogen bonding.

N-H Bending (Amide II): This mode, primarily due to N-H in-plane bending coupled with C-N stretching, is found around 1650-1580 cm⁻¹.

C-N Stretching and other modes: The C-N stretching vibration is coupled with other modes and contributes to several bands in the fingerprint region. The amide group also has out-of-plane bending (wagging and twisting) modes at lower frequencies.

Substituted Benzene Ring Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.

C=C Stretching: The skeletal vibrations of the benzene ring give rise to a set of characteristic bands in the 1600-1400 cm⁻¹ region. The substitution pattern affects the exact positions and intensities of these bands.

C-H In-plane and Out-of-plane Bending: These vibrations are found in the 1300-1000 cm⁻¹ (in-plane) and 900-675 cm⁻¹ (out-of-plane) regions. The pattern of the out-of-plane bending bands is particularly diagnostic of the substitution pattern on the benzene ring.

Methoxy and Bromo Group Vibrations:

C-H Stretching of -OCH₃: The methyl group of the methoxy moiety will show asymmetric and symmetric C-H stretching bands around 2950 cm⁻¹ and 2850 cm⁻¹, respectively.

C-O Stretching: The C-O stretching of the methoxy group is expected to produce a strong band in the IR spectrum, typically around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1030 cm⁻¹ (symmetric stretch).

C-Br Stretching: The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range, and is often weak in the IR spectrum but can be stronger in the Raman spectrum.

A detailed table of predicted vibrational mode assignments for this compound, based on the analysis of related compounds, is presented below.

| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode | Expected Intensity (IR/Raman) |

|---|---|---|---|

| 3400 - 3300 | νₐₛ(NH₂) | Asymmetric N-H Stretch | Medium / Medium |

| 3200 - 3100 | νₛ(NH₂) | Symmetric N-H Stretch | Medium / Medium |

| 3100 - 3000 | ν(C-H) | Aromatic C-H Stretch | Medium / Strong |

| 2980 - 2940 | νₐₛ(CH₃) | Asymmetric C-H Stretch (Methoxy) | Medium / Medium |

| 2860 - 2830 | νₛ(CH₃) | Symmetric C-H Stretch (Methoxy) | Weak / Medium |

| 1680 - 1640 | ν(C=O) | Amide I (C=O Stretch) | Very Strong / Medium |

| 1620 - 1580 | δ(NH₂) | Amide II (N-H Bend) | Strong / Weak |

| 1600 - 1450 | ν(C=C) | Aromatic Ring Skeletal Vibrations | Strong-Medium / Strong |

| 1470 - 1430 | δₐₛ(CH₃) | Asymmetric CH₃ Bend (Methoxy) | Medium / Medium |

| 1300 - 1200 | νₐₛ(C-O-C) | Asymmetric C-O-C Stretch (Methoxy) | Strong / Medium |

| 1100 - 1000 | νₛ(C-O-C) | Symmetric C-O-C Stretch (Methoxy) | Medium / Weak |

| 900 - 675 | γ(C-H) | Aromatic C-H Out-of-plane Bend | Strong / Weak |

| 600 - 500 | ν(C-Br) | C-Br Stretch | Medium / Strong |

Conformational Analysis via Vibrational Signatures

Conformational analysis of this compound, a molecule with multiple rotatable bonds, can be effectively performed using vibrational spectroscopy (Infrared and Raman). The vibrational signatures associated with specific functional groups are sensitive to their local chemical environment and spatial orientation, providing valuable insights into the molecule's preferred three-dimensional structure. The key torsional angles that define the conformation of this compound are the rotation around the phenyl-carbonyl (C-C) bond and the C-N bond of the amide group, as well as the orientation of the methoxy group relative to the benzene ring.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman spectra to assign vibrational modes and predict the stable conformers. For substituted benzamides, the planarity of the molecule is a critical factor. The amide group may be coplanar with the benzene ring to maximize conjugation, or it may be twisted. Similarly, the methoxy group has preferred orientations. nih.govias.ac.in

In a related compound, 3-amino-4-methoxybenzamide, DFT calculations revealed the possibility of intramolecular hydrogen bonding influencing the conformational stability. ias.ac.in For this compound, while classic hydrogen bonding is absent between the substituents, steric and electronic interactions between the bromine, methoxy, and amide groups dictate the most stable conformation. Vibrational modes sensitive to these interactions include:

Amide Modes: The Amide I (predominantly C=O stretching), Amide II (N-H bending and C-N stretching), and Amide III bands are particularly sensitive to the conformation of the -CONH₂ group and its electronic coupling with the aromatic ring. Changes in the torsional angle between the carbonyl group and the phenyl ring would manifest as shifts in these frequencies.

Methoxy Group Vibrations: The C-O-C stretching and CH₃ rocking modes of the methoxy group are indicative of its orientation.

Studies on analogous molecules like N-(4'-methoxyphenyl)-3-bromothiobenzamide have shown the existence of conformational polymorphs, which are different crystal forms arising from different molecular conformations. These polymorphs are distinguishable by their unique FT-Raman and FTIR spectra, highlighting the power of vibrational spectroscopy in identifying subtle structural differences. nih.govresearchgate.net

Table 1: Key Vibrational Modes for Conformational Analysis of this compound (Theoretical)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Conformational Sensitivity |

|---|---|---|

| N-H Asymmetric Stretch | 3400-3500 | Sensitive to intermolecular interactions. |

| N-H Symmetric Stretch | 3300-3400 | Sensitive to intermolecular interactions. |

| Amide I (C=O Stretch) | 1650-1680 | Affected by conjugation with the phenyl ring; frequency changes with the phenyl-carbonyl torsional angle. |

| Amide II (N-H Bend) | 1620-1650 | Sensitive to the C-N bond rotation and hydrogen bonding. |

| C-O-C Asymmetric Stretch | 1230-1270 | Dependent on the orientation of the methoxy group. |

| C-O-C Symmetric Stretch | 1020-1050 | Dependent on the orientation of the methoxy group. |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Chromophoric Properties and Electronic Transitions

The electronic absorption and emission properties of this compound are determined by its chromophoric system, which consists of the substituted benzene ring conjugated with the carbonyl group of the amide function. UV-Vis spectroscopy is employed to probe the electronic transitions between molecular orbitals.

The electronic spectrum of substituted benzamides typically displays bands corresponding to π→π* and n→π* transitions. researchgate.net

π→π Transitions:* These are generally high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system and the C=O double bond. Halogen and methoxy substitution on the benzamide ring has been shown to cause a long-wavelength shift for these transitions. researchgate.net

n→π Transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. This transition is often observed as a shoulder on the main π→π* absorption band.

While specific experimental data for this compound is not widely published, data from related substituted benzamides and benzaldehydes can provide an estimate. For instance, studies on halogenated benzamides show absorption bands in the 260-270 nm region attributed to π→π* transitions. researchgate.net The presence of the electron-donating methoxy group would be expected to shift this to a slightly longer wavelength.

Fluorescence spectroscopy provides information about the emission of light from the molecule after it has been excited to a higher electronic state. Many benzamide derivatives exhibit fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (Stokes shift). The quantum yield and emission maximum are sensitive to the molecular structure and the solvent environment. researchgate.net The specificity of fluorescence makes it a powerful tool for quantitative analysis, often with much higher sensitivity than UV-Vis absorption spectroscopy. biocompare.com

Table 2: Expected Electronic Transition Data for this compound

| Spectroscopic Technique | Parameter | Expected Value/Region | Associated Transition |

|---|---|---|---|

| UV-Vis Absorption | λmax1 | ~270-300 nm | π→π* |

| UV-Vis Absorption | λmax2 | ~230-250 nm | π→π* |

| UV-Vis Absorption | Shoulder | >300 nm | n→π* |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Enantiomeric Purity Assessment

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. youtube.com this compound itself is an achiral molecule and therefore does not produce a CD signal. However, it can be derivatized with chiral reagents to introduce a stereocenter, making the resulting molecule amenable to CD analysis.

The benzamide chromophore is widely utilized as a "Cottonogenic derivative" for stereochemical studies of chiral primary and secondary amines using CD spectroscopy. nih.govresearchgate.net For example, 3-bromo-4-methoxybenzoyl chloride (the corresponding acid chloride) could be reacted with a chiral amine (R-NH₂) or amino alcohol to form a chiral amide derivative. The resulting derivative, now containing the this compound chromophore and a chiral center, would exhibit a characteristic CD spectrum.

The sign and magnitude of the Cotton effects (the peaks in a CD spectrum) can provide information about the absolute configuration of the chiral center. The exciton (B1674681) chirality method is a powerful approach used for this purpose when two or more chromophores are present in the molecule. nih.govresearchgate.net

Furthermore, CD spectroscopy is a highly effective tool for assessing the enantiomeric purity of chiral substances. nih.govnih.gov Once the CD spectrum of an enantiomerically pure chiral derivative of this compound is established, the enantiomeric excess (ee) of a mixture can be determined. The magnitude of the CD signal (ellipticity) is directly proportional to the concentration difference between the two enantiomers.

A method combining High-Performance Liquid Chromatography with a CD detector (HPLC-CD) can be particularly powerful. nih.govresearchgate.net An achiral HPLC column can be used to separate the chiral benzamide derivative from other impurities, and the CD detector can then quantify the enantiomeric ratio of the eluting peak. nih.gov The g-factor, which is the ratio of the CD absorption (ΔA) to the UV absorption (A), is a concentration-independent value that is directly related to the enantiomeric purity. nih.gov

Table 3: Application of CD Spectroscopy to Chiral Derivatives of this compound

| Application | Methodology | Information Obtained |

|---|---|---|

| Stereochemical Analysis | Derivatization with a chiral amine/alcohol, followed by CD measurement. | Absolute configuration of the attached chiral moiety based on the sign of Cotton effects. |

| Enantiomeric Purity | Measurement of CD signal (ellipticity) at a specific wavelength. | Enantiomeric excess (ee) of a sample. |

Computational and Theoretical Investigations of 3 Bromo 4 Methoxybenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By modeling the electron density, DFT can predict a wide array of molecular properties, from optimized geometries to spectroscopic signatures. For 3-Bromo-4-methoxybenzamide, DFT calculations are instrumental in elucidating its fundamental physicochemical characteristics.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. youtube.compsicode.org For this compound, this process involves using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to systematically adjust bond lengths, bond angles, and dihedral angles until the lowest energy state is reached. banglajol.infomdpi.com

The conformational flexibility of this compound is primarily governed by rotation around several key single bonds:

The bond connecting the phenyl ring to the carbonyl group (C-C).

The bond between the carbonyl carbon and the nitrogen atom (C-N).

The bond between the phenyl ring and the methoxy (B1213986) oxygen (C-O).

Rotation around the C-N amide bond is particularly significant. Due to resonance, this bond exhibits partial double bond character, resulting in a substantial rotational barrier, often between 15 and 23 kcal/mol for amides. researchgate.netacs.orgnih.gov This restricted rotation can lead to the existence of distinct syn and anti conformers. DFT calculations can precisely compute this barrier. mdpi.com

A conformational energy landscape can be generated by systematically rotating the key dihedral angles and calculating the energy at each point. This map reveals the relative energies of different conformers and the energy barriers separating them, providing a comprehensive picture of the molecule's flexibility and preferred shapes. For instance, studies on substituted benzamides show that both planar and non-planar conformations can be stable, depending on the nature and position of the substituents. nih.goviucr.org

Table 1: Representative Optimized Geometrical Parameters for a Benzamide (B126) Scaffold Note: These are typical values for benzamide-like structures and serve as an illustration. Specific values for this compound would require dedicated DFT calculation.

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length | C=O | ~1.25 Å |

| C-N (amide) | ~1.36 Å | |

| C-C (ring-amide) | ~1.50 Å | |

| C-Br | ~1.90 Å | |

| C-O (methoxy) | ~1.37 Å | |

| Bond Angle | O=C-N | ~122° |

| C(ring)-C-N | ~118° |

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. banglajol.info For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π* anti-bonding orbital. The presence of electron-donating (methoxy) and electron-withdrawing (bromo, amide) groups modulates the energies of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies of Related Aromatic Compounds Note: These values are based on DFT studies of similar molecules and are for illustrative purposes.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 4-Bromo-3-(methoxymethoxy) benzoic acid banglajol.info | -6.87 | -2.41 | 4.46 |

| 3-bromo-o-xylene ijrte.org | -6.34 | -1.45 | 4.89 |

Charge Distribution: The distribution of electron density within the molecule can be quantified by calculating atomic charges using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. In this compound, the electronegative oxygen, nitrogen, and bromine atoms are expected to carry partial negative charges, while the carbonyl carbon and the amide hydrogens will be partially positive. This charge distribution is critical for understanding intermolecular interactions.

Molecular Electrostatic Potential (MEP): The MEP provides a visual representation of the charge distribution on the molecule's surface. It maps regions of electrostatic potential, identifying areas that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). For this compound, the MEP map would show a strong negative potential around the carbonyl oxygen, making it a likely site for electrophilic attack or hydrogen bond acceptance. Conversely, the amide N-H protons would exhibit a positive potential, identifying them as hydrogen bond donors. banglajol.info

DFT methods are highly effective at predicting various spectroscopic properties, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). nih.govnih.gov By comparing calculated shifts with experimental data, one can confidently assign signals to specific nuclei. aps.orgacs.org The predicted shifts for this compound would reflect the electronic environment of each nucleus, influenced by the neighboring functional groups.

Table 3: Plausible Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound Note: These are hypothetical values based on known substituent effects for illustrative purposes.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~168 |

| C-Br | ~115 |

| C-OCH₃ | ~158 |

| C-H (ortho to amide) | ~129 |